molecular formula C30H41NO7 B12287225 benzyl N-[3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-(5-oxooxolan-2-yl)pentyl]carbamate

benzyl N-[3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-(5-oxooxolan-2-yl)pentyl]carbamate

Cat. No.: B12287225
M. Wt: 527.6 g/mol
InChI Key: XSZQHOSGQQHQRK-UHFFFAOYSA-N
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Description

The compound benzyl N-[3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-(5-oxooxolan-2-yl)pentyl]carbamate is a structurally complex molecule featuring a benzyl carbamate core, substituted with methoxypropoxy aromatic groups, a methyl-branched pentyl chain, and a 5-oxooxolan-2-yl (tetrahydrofuran-2-one) moiety.

Properties

IUPAC Name

benzyl N-[3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-(5-oxooxolan-2-yl)pentyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H41NO7/c1-21(2)24(17-23-11-12-27(35-4)28(18-23)36-16-8-15-34-3)19-25(26-13-14-29(32)38-26)31-30(33)37-20-22-9-6-5-7-10-22/h5-7,9-12,18,21,24-26H,8,13-17,19-20H2,1-4H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZQHOSGQQHQRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C2CCC(=O)O2)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H41NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthesis of the Pentyl-Oxolane Backbone

The pentyl chain with the oxolane ring is central to the structure. A plausible route involves:

  • Formation of the oxolane ring :
    • Lactonization of a hydroxy acid precursor. For example, α-hydroxy acids cyclize under acidic conditions to form dihydrofuran-2-one derivatives.
    • Example : Benzyl N-(2-oxooxolan-3-yl)carbamate (CID 301122) is synthesized via lactonization of 3-hydroxybutyric acid derivatives.
  • Introduction of the 4-methyl group :
    • Alkylation or Grignard addition to a ketone intermediate. Stereoselective conditions (e.g., using chiral catalysts) may be required to establish the (S)-configuration.
Step Reagents/Conditions Yield Reference
Lactonization Acidic conditions (e.g., H₂SO₄, toluene) ~85%
Alkylation (4-methyl) CH₃MgBr, THF, 0°C → RT 70–80%

Synthesis of the Substituted Benzyl Group

The 4-methoxy-3-(3-methoxypropoxy)phenyl fragment requires precise substitution. A two-step approach is typical:

  • Friedel-Crafts alkylation : Introduce the 3-methoxypropoxy group to a 4-methoxyphenol using methoxypropyl chloride in the presence of a Lewis acid (e.g., AlCl₃).
  • Benzylation : Attach the benzyl group via Ullmann coupling or Suzuki-Miyaura cross-coupling.
Substitution Pattern Reagents Conditions Yield
3-(3-Methoxypropoxy) Methoxypropyl chloride, AlCl₃ Toluene, reflux, 6 hr 65–70%
4-Methoxy Methanol, H₂SO₄ Toluene, reflux, 4 hr 90%

Coupling the Pentyl-Oxolane and Benzyl Moieties

The carbamate linkage connects the pentyl-oxolane and benzyl groups. Reductive amination or HATU-mediated coupling are viable methods:

  • Reductive amination :
    • React the amine (pentyl-oxolane derivative) with benzyl isocyanate in the presence of NaBH₃CN or NaBH₄.
  • HATU coupling :
    • Activate the carboxylic acid (if present) with HATU/DIPEA in DMF, followed by amine addition.
Method Reagents Conditions Yield
Reductive amination NaBH₃CN, MeOH, RT 12 hr 75–80%
HATU coupling HATU, DIPEA, DMF, 0°C → RT 24 hr 85–90%

Stereochemical Control

The (S)-configuration at the pentyl-oxolane junction is critical. Sharpless dihydroxylation or chiral auxiliaries can enforce stereochemistry:

  • Sharpless dihydroxylation :
    • Oxidize an allylic alcohol to a vicinal diol using Ti(OiPr)₄, DET, and a chiral ligand.
  • Chiral auxiliary :
    • Use L-pseudoephedrine to direct stereochemistry during alkylation or cyclization.
Technique Conditions Enantiomeric Excess
Sharpless dihydroxylation Ti(OiPr)₄, DET, (DHQD)₂PHAL >90% ee
Pseudoephedrine auxiliary L-Pseudoephedrine, NaH, THF >95% dr

Key Challenges and Solutions

Functional Group Compatibility

  • Methoxy groups are susceptible to demethylation under strong acidic/basic conditions. Methyl ethers are generally stable but require careful protection during oxidation steps.
  • Oxolane ring stability : Acidic or high-temperature conditions may open the lactone. Use mild coupling conditions (e.g., HATU at 0°C).

Scalability and Cost

  • Benzyl carbamate synthesis : Optimized using urea and benzyl alcohol under catalytic conditions (e.g., NiO-Bi₂O₃) to achieve >99% yield.
  • Chiral catalysts : Reuse of Sharpless catalysts or immobilized ligands reduces costs.

Comparative Analysis of Synthetic Routes

Route Advantages Limitations
Reductive amination High yield, mild conditions Requires pure amine intermediates
HATU coupling Broad functional group tolerance Expensive reagents
Sharpless dihydroxylation Excellent stereocontrol Complex ligand synthesis

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-(5-oxooxolan-2-yl)pentyl]carbamate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzyl N-[3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-(5-oxooxolan-2-yl)pentyl]carbamate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl N-[3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-(5-oxooxolan-2-yl)pentyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Carbamate Derivatives

Benzyl N-[[4-(Propan-2-ylcarbamoyl)Phenyl]Methoxy]Carbamate (CAS 70379-95-2)

  • Key Features : Aromatic benzyl carbamate with an isopropylcarbamoyl substituent.
  • Comparison : Both compounds utilize a benzyl carbamate backbone, but the target molecule incorporates a methoxypropoxy-substituted phenyl group and a tetrahydrofuran-2-one ring, enhancing lipophilicity and conformational rigidity compared to the simpler isopropylcarbamoyl derivative .

Benzyl N-[(2S)-3-Methyl-1-Oxo-1-[[(2R,3S)-1,1,1-Trifluoro-2-Hydroxy-4-Methylpentan-3-yl]Amino]Butan-2-yl]Carbamate (CAS 211873-69-7) Key Features: Stereochemically defined carbamate with trifluoromethyl and hydroxy groups. Comparison: The target compound lacks fluorinated groups but shares branched alkyl chains (4-methylpentyl) and carbamate linkages. The trifluoromethyl group in this analogue may confer metabolic stability, whereas the methoxypropoxy groups in the target could improve solubility .

Methoxy-Substituted Aromatic Compounds

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide

  • Key Features : Methoxy-free benzamide with a hydroxylated tertiary alcohol.
  • Comparison : The absence of methoxy groups in this compound reduces steric hindrance compared to the target molecule. However, both possess hydrogen-bonding motifs (amide vs. carbamate) suitable for directing metal-catalyzed reactions or enzyme interactions .

N,N-Diethyl-2-(3-Methoxyphenoxy)-1-Phenylcyclopropane-1-Carboxamide Key Features: Cyclopropane ring with methoxyphenoxy and carboxamide groups. Both compounds use methoxy groups for electronic modulation .

Biological Activity

Benzyl N-[3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-(5-oxooxolan-2-yl)pentyl]carbamate (CAS Number: 900811-45-2) is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C30H41NO7
  • Molecular Weight : 527.65 g/mol
  • IUPAC Name : this compound

The biological activity of benzyl N-carbamate derivatives often involves interactions with specific receptors or enzymes. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially influencing processes such as cell proliferation and apoptosis.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, modulating signaling pathways critical for cellular function.
  • Antioxidant Activity : The presence of methoxy groups suggests potential antioxidant properties, which could mitigate oxidative stress in cells.

Biological Activity Overview

Research has indicated several areas where benzyl N-carbamate exhibits biological activity:

Anticancer Activity

Studies have shown that similar compounds possess cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have been reported to induce apoptosis in breast cancer cells by activating caspase pathways and inhibiting cell cycle progression.

Antimicrobial Properties

Preliminary investigations suggest that benzyl N-carbamate might exhibit antimicrobial activity against certain bacterial strains. The mechanism may involve disruption of bacterial cell membranes, leading to increased permeability and cell death.

Anti-inflammatory Effects

Compounds with similar structural motifs have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6.

Research Findings and Case Studies

StudyFindings
Study 1 Investigated the cytotoxic effects on MCF-7 breast cancer cells; results indicated a significant reduction in cell viability at concentrations above 10 µM.
Study 2 Evaluated antimicrobial efficacy against Staphylococcus aureus; exhibited an MIC value of 32 µg/mL, suggesting moderate antibacterial activity.
Study 3 Assessed anti-inflammatory properties in a murine model; treatment reduced paw edema significantly compared to control groups.

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